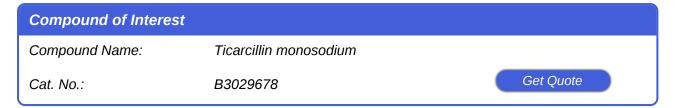


Ticarcillin Monosodium: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this in-depth guide provides a core technical overview of **ticarcillin monosodium**, including its chemical identifiers, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Core Chemical and Physical Data

Ticarcillin monosodium is a semisynthetic carboxypenicillin antibiotic. The following tables summarize its key chemical identifiers and physicochemical properties.

Table 1: Chemical Identifiers for Ticarcillin Monosodium



Identifier	Value
CAS Number	74682-62-5 (anhydrous)[1][2][3][4]
74682-62-5 (monohydrate)[3]	
Molecular Formula	C15H15N2NaO6S2[1]
IUPAC Name	sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[5]
InChI	InChI=1S/C15H16N2O6S2.Na/c1- 15(2)9(14(22)23)17-11(19)8(12(17)25-15)16- 10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7- 9,12H,1-2H3,(H,16,18)(H,20,21) (H,22,23);;/q;+1/p-1/t7-,8-,9+,12-;;/m1/s1[2]
InChlKey	PBVBBUWVRCCZHI-GHRKWLBTSA-M[1]
SMILES	CC1(INVALID-LINKINVALID-LINK NC(=O)INVALID-LINKC(=O) [O-]">C@@HC(=O)O)C.[Na+][1]
Synonyms	Ticarcillin monosodium, D-Ticarcillin sodium salt[1]

Table 2: Physicochemical Properties of Ticarcillin Monosodium

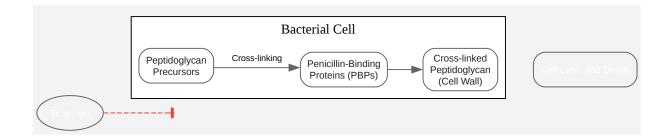


Property	Value
Molecular Weight	406.4 g/mol [1]
Appearance	White or pale-yellow powder[6]
Solubility	Highly soluble in water[6]
Storage Temperature	-20°C[3]
Specific Rotation	+181° to +197° (10 mg/mL in pH 6.4 phosphate buffer)[7]
рН	2.5 to 4.0 (10 mg/mL solution)[7]
Water Content	4.0% to 6.0% (for monohydrate)[7]

Mechanism of Action

Ticarcillin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] Its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[9] By binding to and inactivating these proteins, ticarcillin prevents the formation of a rigid cell wall, leading to cell lysis and death, particularly when the bacteria attempt to divide.[6][8]

However, ticarcillin is susceptible to degradation by β -lactamase enzymes produced by some resistant bacteria.[6] To counteract this, it is often combined with a β -lactamase inhibitor, such as clavulanic acid.[6]



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Ticarcillin's inhibition of bacterial cell wall synthesis.



Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of ticarcillin monosodium.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

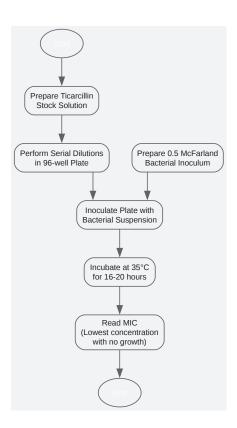
This protocol determines the lowest concentration of ticarcillin that inhibits the visible growth of a microorganism.

- a. Materials:
- Ticarcillin monosodium
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile diluents (e.g., sterile water or saline)
- Incubator (35°C ± 2°C)
- Microplate reader or visual inspection
- b. Protocol:
- Preparation of Ticarcillin Stock Solution: Prepare a stock solution of ticarcillin monosodium
 in a sterile diluent to a known concentration (e.g., 1024 µg/mL).
- Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the ticarcillin stock solution with CAMHB to achieve a range of concentrations (e.g., 256 μg/mL to 0.25 μg/mL).
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of



approximately 5 x 10⁵ CFU/mL in each well.

- Inoculation: Add the standardized bacterial inoculum to each well containing the ticarcillin dilutions. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of ticarcillin at which there is no visible growth of the microorganism.



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Workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to ticarcillin by measuring the zone of growth inhibition around a ticarcillin-impregnated disk.

a. Materials:

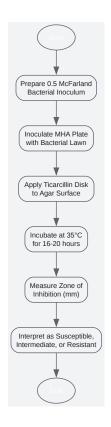
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- Ticarcillin susceptibility disks (75 μg)
- Mueller-Hinton agar (MHA) plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Sterile cotton swabs
- Forceps
- Incubator (35°C ± 2°C)
- Ruler or caliper
- b. Protocol:
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
- Disk Application: Using sterile forceps, place a ticarcillin (75 μg) disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.
- Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
- Interpretation: Compare the measured zone diameter to established interpretive criteria (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to ticarcillin.





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Workflow for the Kirby-Bauer disk diffusion test.

High-Performance Liquid Chromatography (HPLC) Assay for Ticarcillin

This protocol details a method for the quantitative analysis of ticarcillin in pharmaceutical formulations.

- a. Materials and Equipment:
- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Ticarcillin monosodium reference standard
- Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer)
- Solvents for sample preparation



- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- b. Chromatographic Conditions:
- Mobile Phase: A mixture of acetonitrile and pH 4.3 sodium phosphate buffer (e.g., 5:95 v/v).
 [7]
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 220 nm.
- Injection Volume: 10-20 μL.
- Column Temperature: Ambient.
- c. Protocol:
- Standard Preparation: Accurately weigh and dissolve the ticarcillin reference standard in the mobile phase to prepare a series of standard solutions of known concentrations.
- Sample Preparation: Dissolve the ticarcillin-containing sample in the mobile phase to achieve a concentration within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Create a calibration curve by plotting the peak area of the ticarcillin standards
 against their concentrations. Determine the concentration of ticarcillin in the sample by
 comparing its peak area to the calibration curve.

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